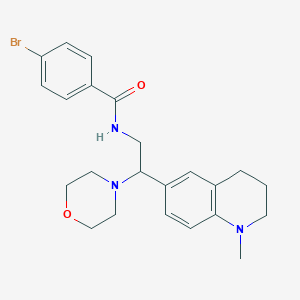

![molecular formula C8H16ClNO B2978423 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride CAS No. 2225142-19-6](/img/structure/B2978423.png)

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

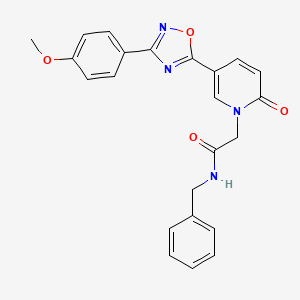

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride is a chemical compound with the CAS Number: 2225142-19-6 . Its molecular weight is 177.67 .

Molecular Structure Analysis

The InChI code for 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride is 1S/C8H15NO.ClH/c10-8-3-1-2-6-4-5-7 (8)9-6;/h6-10H,1-5H2;1H . This code represents the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 9-azabicyclo[4.2.1]nonanes are still an important and extensively developing field of research in organic chemistry . One of the methods for the synthesis of 9-azabicyclo[4.2.1]nonanes is based on the cycloaddition reactions of N-substituted azepines catalyzed by transition metal complexes .Physical And Chemical Properties Analysis

The physical form and other properties of 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride are not explicitly mentioned in the sources .Scientific Research Applications

Neurological Disorder Treatment

This compound is being actively studied for its potential as a medicinal agent in treating severe neurological disorders such as Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression . Its structural analogues are of particular interest in pharmaceutical sciences .

Synthesis of Azabicycles

The compound serves as a precursor in the synthesis of new azabicycles, which are promising for their potential biological activity. These azabicycles are synthesized through reactions that yield high percentages and are confirmed by various NMR spectroscopy methods .

Alkaloid Structure Component

The 9-azabicyclo[4.2.1]nonane cage is a key structural component in several important natural and synthetic alkaloids, which have various pharmacological effects .

Cycloaddition Reactions

It is used in cycloaddition reactions catalyzed by transition metal complexes, which is an effective method for synthesizing 9-azabicyclo[4.2.1]nonanes .

Future Directions

The future directions in the research of 9-azabicyclo[4.2.1]nonanes could involve the development of innovative drugs against neurological disorders . The compounds with a 9-azabicyclo[4.2.1]nonane core are being extensively studied due to their pronounced biological activity and high pharmacological potential .

properties

IUPAC Name |

9-azabicyclo[4.2.1]nonan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-3-1-2-6-4-5-7(8)9-6;/h6-10H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDXQFWCFRTIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(N2)C(C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2978340.png)

![N-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2978341.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)

![(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2978350.png)

![7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2978351.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(furan-2-yl)methanone](/img/structure/B2978352.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2978354.png)